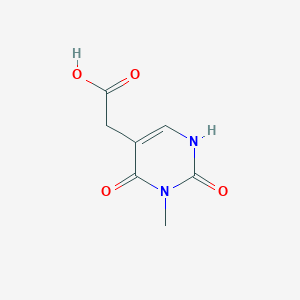

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

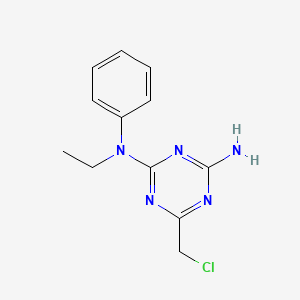

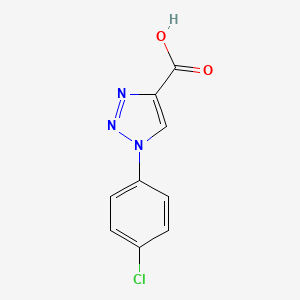

The compound “5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” is a heterocyclic compound containing a pyrazole and an oxadiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring first, followed by the formation of the oxadiazole ring. This could potentially be achieved through a series of condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings. The presence of nitrogen and oxygen in these rings would likely result in the compound having polar characteristics .Chemical Reactions Analysis

As a heterocyclic compound, “5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” could potentially undergo a variety of chemical reactions. These could include substitution reactions at the nitrogen or carbon atoms, as well as reactions involving the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and oxadiazole rings would likely result in the compound having a relatively high melting point and being soluble in polar solvents .Applications De Recherche Scientifique

Protein Kinase Inhibition

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine: has been evaluated for its inhibitory potency against selected kinases with a rare cysteine in the hinge region. This includes kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . The compound’s structure is derived from potent reversible MPS1 inhibitors and has shown promise in the treatment of malignancies such as triple-negative breast cancer .

Synthesis and Structural Analysis

The compound has been synthesized via a multi-step procedure including Buchwald–Hartwig arylamination and regioselective nucleophilic aromatic substitution . Its structure has been confirmed through various spectroscopic methods, including nuclear magnetic resonance and high-resolution mass spectrometry, as well as single-crystal X-ray diffraction .

Positron Emission Tomography (PET) Tracer Development

Research has been conducted on evaluating 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine as a PET tracer for imaging CSF-1R expression in the brain . This is significant for pharmacological targeting of tumor-associated macrophages and microglia in the treatment of glioblastoma multiforme .

Covalent Inhibitor Design

The compound’s ability to act as a covalent inhibitor has been explored, particularly for protein kinases. Covalent inhibitors form a permanent bond with their target, which can lead to prolonged inhibition .

Neurological Disease Research

Although the compound was not successful as a PET tracer for brain imaging due to its inability to cross the blood-brain barrier, its design and synthesis provide valuable insights for the development of other compounds that could be used in neurological disease research .

Tumor Microenvironment Analysis

The compound’s potential use in analyzing the tumor microenvironment is based on its ability to target CSF-1R, which plays a role in the regulation of macrophages and microglia within tumors .

Drug Discovery and Medicinal Chemistry

The synthesis and evaluation of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine contribute to the broader field of drug discovery. Its structural analysis and kinase inhibition studies are crucial steps in the medicinal chemistry process of developing new therapeutic agents .

Targeted Cancer Therapy

Given its role in kinase inhibition and the tumor microenvironment, this compound is a candidate for targeted cancer therapy. Its study may lead to the development of new treatments that are more effective and have fewer side effects than current chemotherapy options .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COANXUGIIFMLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

amine](/img/structure/B1414755.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)

![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)